molecular formula C23H17FN4OS B2373598 7-(4-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-28-8

7-(4-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2373598
CAS No.: 868147-28-8
M. Wt: 416.47
InChI Key: LMVQSYZTBOVYKZ-UHFFFAOYSA-N
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Description

The compound “7-(4-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature .

Scientific Research Applications

Antimicrobial Activities

A study conducted by Okasha et al. (2016) on the antimicrobial activities of chromene molecules, including derivatives similar to 7-(4-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine, demonstrated promising antibacterial activities. The compounds were evaluated in vitro for their antimicrobial activity, showing significant inhibitory effects against certain microorganisms compared to reference antimicrobial agents. This suggests potential applications in developing new antimicrobial agents for medical use (Okasha et al., 2016).

Tuberculostatic Activity

Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, evaluating their tuberculostatic activity. The study highlights the potential of such compounds in treating tuberculosis by inhibiting the growth of Mycobacterium tuberculosis, indicating a promising avenue for the development of new antituberculous agents (Titova et al., 2019).

Structural and Chemical Characterization

Li et al. (2015) focused on the synthesis and structural characterization of similar compounds, providing insights into their chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The study involved the cyclization of acetic anhydride or ethyl cyanoacetate with chromeno[2,3-d]pyrimidine derivatives, contributing to the understanding of the chemical behavior and potential applications of these compounds (Li et al., 2015).

Future Directions

The future directions for research on this compound could involve further studies to determine its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

Properties

IUPAC Name

11-(4-fluorophenyl)-4-methyl-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4OS/c1-13-4-9-17-16(11-13)20-19(22(29-17)18-3-2-10-30-18)21(14-5-7-15(24)8-6-14)28-23(27-20)25-12-26-28/h2-12,21-22H,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVQSYZTBOVYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(C3=C2NC4=NC=NN4C3C5=CC=C(C=C5)F)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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